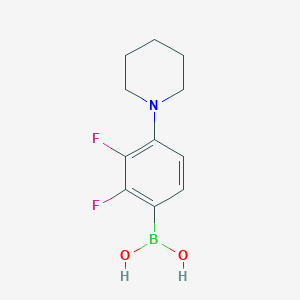

2,3-Difluoro-4-piperidinophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3-difluoro-4-piperidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF2NO2/c13-10-8(12(16)17)4-5-9(11(10)14)15-6-2-1-3-7-15/h4-5,16-17H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHZOHDPQCQVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)N2CCCCC2)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3-Difluoro-4-piperidinophenylboronic acid physical properties

An In-Depth Technical Guide to 2,3-Difluoro-4-piperidinophenylboronic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated organoboron compound of significant interest to the fields of medicinal chemistry and organic synthesis. Boronic acids are crucial building blocks, particularly in Suzuki cross-coupling reactions, and the incorporation of fluorine atoms and a piperidine moiety can impart desirable pharmacokinetic and pharmacodynamic properties to target molecules.[1][2] This document details the compound's physicochemical properties, outlines a robust synthetic pathway with a detailed experimental protocol, describes standard analytical characterization techniques, discusses its applications in drug discovery, and provides essential safety and handling guidelines. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.

Introduction and Significance

Phenylboronic acids are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The strategic placement of fluorine atoms on the phenyl ring is a widely used tactic in drug design to modulate properties such as metabolic stability, pKa, and binding affinity.[3] Similarly, the piperidine heterocycle is a prevalent scaffold in many approved drugs, often contributing to improved solubility and receptor interactions.[4][5][6]

This compound combines these three valuable motifs: the reactive boronic acid handle, the modulating difluoro-phenyl core, and the pharmaceutically relevant piperidine substituent. This unique combination makes it a highly valuable intermediate for synthesizing complex molecules and exploring novel chemical space in drug discovery programs.[1] This guide synthesizes available data on analogous compounds to provide a working framework for its use.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. While experimental data for this specific molecule is not widely published, these properties are calculated or estimated based on its structure and data from analogous compounds.[7][8]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BF₂NO₂ | Calculated |

| Molecular Weight | 257.04 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy[1] |

| IUPAC Name | (2,3-Difluoro-4-(piperidin-1-yl)phenyl)boronic acid | - |

| Solubility | Expected to be soluble in organic solvents like THF, DMF, and DMSO | Analogy[1] |

| Storage | Store refrigerated (2-8 °C), under an inert atmosphere, and away from moisture | Analogy[9][10][11] |

Synthesis and Purification

The synthesis of arylboronic acids is a well-established field. A reliable method for preparing this compound involves a lithium-halogen exchange from a suitable bromo-precursor, followed by quenching with a borate ester and subsequent hydrolysis. This approach offers high yields and is adaptable to various substituted anilines.[12]

Proposed Synthetic Workflow

The logical flow for the synthesis begins with the commercially available 1-bromo-2,3-difluoro-4-nitrobenzene, which undergoes nucleophilic aromatic substitution with piperidine. The nitro group is then reduced to an amine, which is subsequently removed via diazotization to yield the key bromo-intermediate. This intermediate is then converted to the final boronic acid product. A more direct, albeit potentially lower-yielding, route would proceed directly from 1-(4-bromo-2,3-difluorophenyl)piperidine.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of a fluorinated phenylboronic acid.[12] Causality: The use of anhydrous solvents and an inert atmosphere is critical because organolithium reagents and boronic acids are sensitive to moisture and oxygen. The low temperature (-78 °C) is necessary to control the reactivity of the highly basic t-butyllithium and prevent side reactions.

-

Preparation: In a flame-dried, two-necked flask under an argon atmosphere, dissolve 1-(4-bromo-2,3-difluorophenyl)piperidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add t-butyllithium (t-BuLi, 2.2 eq) dropwise via syringe, maintaining the temperature. Stir the resulting mixture at -78 °C for 30 minutes. The lithium-halogen exchange is typically rapid at this temperature.

-

Borylation: In a separate flame-dried flask, cool a solution of trimethyl borate (B(OMe)₃, 3.0 eq) in anhydrous THF to -78 °C. Transfer the previously formed aryllithium solution into the trimethyl borate solution via cannula.

-

Quench and Hydrolysis: Allow the reaction mixture to stir for 20 minutes at -78 °C, then warm slowly to room temperature. Add 1 M hydrochloric acid (HCl) and stir the mixture vigorously overnight to ensure complete hydrolysis of the borate ester to the boronic acid.

-

Workup and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by precipitation from a suitable solvent system (e.g., ether/pentane) or by column chromatography to yield the final product.[12]

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.[13]

-

¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of the piperidine and aromatic protons. The piperidine signals will appear in the aliphatic region (~1.6-3.2 ppm), while the aromatic proton will appear as a multiplet in the aromatic region (~7.0-7.5 ppm), showing coupling to the adjacent fluorine atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This spectrum will show characteristic signals for the piperidine and aromatic carbons. The carbons attached to fluorine will exhibit large C-F coupling constants.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a crucial technique for confirming the fluorine substitution pattern. Two distinct signals are expected for the two non-equivalent fluorine atoms, showing F-F and F-H coupling.

-

HRMS (High-Resolution Mass Spectrometry): HRMS will confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[13]

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile building block.

-

Medicinal Chemistry: The difluoropiperidine motif is a "privileged" structure in medicinal chemistry. For instance, related 4,4-difluoropiperidine scaffolds have been identified as potent and selective dopamine D4 receptor antagonists, which are valuable tools for studying neurological disorders like Parkinson's disease.[4][6] This boronic acid allows for the straightforward incorporation of this key pharmacophore into diverse molecular frameworks.

-

Suzuki Cross-Coupling Reactions: As a boronic acid, its primary utility is in palladium-catalyzed Suzuki cross-coupling reactions to form biaryl structures. This is one of the most powerful and widely used reactions for constructing the core of many drug candidates.

-

Drug Delivery: Phenylboronic acids are known to form reversible covalent bonds with diols. This property is being explored for creating intelligent drug delivery systems that can target glycoproteins or release therapeutic payloads in response to specific physiological conditions, such as changes in pH or glucose concentration.[14]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care. Safety data sheets for analogous compounds provide a strong basis for safe handling procedures.[9][10][15]

-

Hazards: Phenylboronic acids are typically classified as skin and eye irritants.[7][15] Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[10][15]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[9][10] Wash hands thoroughly after handling.

-

Storage: The compound is likely sensitive to moisture and air.[11] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator (2-8 °C) and away from strong oxidizing agents.[9][11]

Conclusion

This compound is a specialized chemical building block with significant potential for advancing drug discovery and materials science. Its unique combination of a reactive boronic acid, a bioisosteric difluorophenyl ring, and a pharmaceutically relevant piperidine moiety makes it an attractive tool for synthetic chemists. By understanding its properties, synthesis, and safe handling as outlined in this guide, researchers can effectively utilize this compound to construct novel molecules with tailored biological and physical properties.

References

- ResearchGate. 4,4-Difluoro-4-bora-3a,4a-diaza- s -indacene (BODIPY) Dyes Modified for Extended Conjugation and Restricted Bond Rotations.

- PMC. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Accessed January 26, 2026.

- Klis, T., Lulinski, S., & Serwatowski, J. 2,3-Difluoro-4-formylphenylboronic acid. PubMed. Accessed January 26, 2026.

- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Accessed January 26, 2026.

- PubChem. 2,3-Difluoro-4-propoxyphenylboronic Acid (contains varying amounts of Anhydride). PubChem. Accessed January 26, 2026.

- Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Accessed January 26, 2026.

- Chem-Impex. 2,3-Difluoro-4-methoxyphenylboronic acid. Chem-Impex. Accessed January 26, 2026.

- ResearchGate. Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction | Request PDF.

- TCI Chemicals. SAFETY DATA SHEET. TCI Chemicals. Accessed January 26, 2026.

- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Accessed January 26, 2026.

- MDPI. Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. MDPI. Accessed January 26, 2026.

- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Accessed January 26, 2026.

- ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Accessed January 26, 2026.

- ResearchGate. Synthesis and application of reactive BODIPY dyes.

- PubChem. 2,4-Difluoro-3-(methoxymethyl)phenylboronic Acid. PubChem. Accessed January 26, 2026.

- PMC. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. Accessed January 26, 2026.

- ResearchGate. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.

- Google Patents. EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.

- PubChem. 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene. PubChem. Accessed January 26, 2026.

- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Accessed January 26, 2026.

- Breen, J. R., et al. Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett. Accessed January 26, 2026.

- PubChem. 4,4-Difluoro-3-methylbut-1-ene. PubChem. Accessed January 26, 2026.

- NIH. Functionalization Of The 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) Core. NIH. Accessed January 26, 2026.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. 2,3-Difluoro-4-propoxyphenylboronic Acid (contains varying amounts of Anhydride) | C9H11BF2O3 | CID 50878572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Difluoro-3-(methoxymethyl)phenylboronic Acid | C8H9BF2O3 | CID 177683688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.ca [fishersci.ca]

- 10. fishersci.de [fishersci.de]

- 11. fishersci.ca [fishersci.ca]

- 12. sites.pitt.edu [sites.pitt.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. tcichemicals.com [tcichemicals.com]

2,3-Difluoro-4-piperidinophenylboronic acid stability and storage

An In-Depth Technical Guide to the Stability and Storage of 2,3-Difluoro-4-piperidinophenylboronic acid

Authored by: A Senior Application Scientist

Abstract

This compound is a key building block in contemporary drug discovery, valued for its utility in Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds. However, the inherent reactivity of the boronic acid moiety presents significant challenges related to its stability and long-term storage. This guide provides a comprehensive technical overview of the factors governing the stability of this reagent. We will delve into the primary degradation pathways—oxidation, dehydration, and protodeboronation—and elucidate the mechanistic rationale behind them. Based on these principles, this document outlines field-proven protocols for optimal storage, handling, and the analytical assessment of purity and degradation, ensuring the integrity of the reagent for successful and reproducible synthetic outcomes.

Chemical Profile and Intrinsic Properties

This compound is a trifunctional molecule. The boronic acid group is the primary site of reactivity for cross-coupling. The difluoro substitution pattern on the phenyl ring significantly modulates the electronic properties of the molecule, influencing both its reactivity and stability. The piperidine moiety, a saturated heterocycle, can influence solubility and may act as an internal base under certain conditions.

Understanding the inherent chemical nature of arylboronic acids is fundamental to appreciating their stability challenges. The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid and susceptible to nucleophilic attack.[1] This electronic characteristic is the root cause of its principal degradation pathways.

| Property | Description | Significance |

| Chemical Formula | C₁₁H₁₄BF₂NO₂ | - |

| Molecular Weight | 241.04 g/mol | - |

| Appearance | Typically a white to off-white solid | Visual inspection can be a first-pass indicator of degradation (e.g., discoloration). |

| Lewis Acidity | The boron atom acts as a Lewis acid. | Central to its reactivity and primary degradation mechanisms like oxidation.[1] |

| Hygroscopicity | Boronic acids can be mildly hygroscopic.[2] | Moisture absorption can accelerate degradation pathways, particularly dehydration to boroxine. |

| Solubility | Generally soluble in organic solvents like diethyl ether and ethanol.[3] | Water solubility can facilitate hydrolytic degradation pathways like protodeboronation.[4] |

Core Stability Challenges and Degradation Pathways

The long-term viability of this compound is threatened by three primary chemical degradation routes. These processes can occur slowly over time during storage or be accelerated by improper handling and environmental exposure.

Oxidative Deboronation

Oxidative degradation is a major concern for arylboronic acids, particularly in the presence of atmospheric oxygen or other oxidizing agents. At physiological pH, the oxidation rate of phenylboronic acid can be comparable to that of thiols.[5]

Mechanism: The process is initiated by a nucleophilic attack on the empty p-orbital of the boron atom by an oxygen species. This is followed by a 1,2-shift, where the aryl group migrates from the boron to the oxygen atom. The resulting boronate ester is labile and rapidly hydrolyzes to yield the corresponding phenol (2,3-Difluoro-4-piperidinophenol) and boric acid.[1] The presence of electron-withdrawing fluorine groups on the phenyl ring can influence the electron density at the boron center, potentially modulating the rate of oxidation.[1]

Dehydration to Boroxine

Like many carboxylic acids that form anhydrides, boronic acids can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[6] This is an equilibrium process that is driven by the removal of water, which can be facilitated by heat or storage in a dry environment.[6]

Causality: While boroxine formation represents a change in the chemical form, it is often thermally reversible upon the addition of water. However, the presence of boroxine can lead to inaccurate quantification of the active boronic acid and may exhibit different reactivity in coupling reactions. The equilibrium between the boronic acid and its boroxine is a critical factor to consider during storage and analysis.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, resulting in the replacement of the boronic acid group with a hydrogen atom. This process is a known challenge for arylboronic acids, especially under aqueous or acidic conditions. While generally slower than oxidation, it represents an irreversible loss of the active molecule.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, stringent storage and handling procedures are mandatory. The goal is to minimize exposure to atmospheric oxygen, moisture, heat, and light.

Optimal Storage Conditions

The following conditions are recommended for maximizing the shelf-life of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerate (2-8 °C) [4][7][8][9] | Low temperatures slow the rate of all chemical degradation reactions, including oxidation and thermal dehydration to boroxine.[10] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) [4][7] | Minimizes exposure to atmospheric oxygen and moisture, directly inhibiting oxidative deboronation and hydrolysis. |

| Container | Tightly sealed, opaque container | Prevents ingress of air and moisture. Opaque containers protect against potential photolytic degradation. |

| Environment | Dry, well-ventilated area away from incompatible materials [4][7] | Prevents moisture absorption from the environment. Segregation from strong oxidizing agents, acids, and bases is crucial.[7] |

Safe Handling Procedures

Proper handling in the laboratory is critical to prevent both degradation of the compound and exposure to the researcher.

-

Inert Atmosphere Handling: Whenever possible, handle the solid material in a glove box or under a stream of inert gas.

-

Minimize Exposure: Only unseal containers for the minimum time necessary to weigh and dispense the material.

-

Avoid Dust Formation: Handle the solid carefully to avoid creating airborne dust.[4][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]

-

Solvent Preparation: If preparing stock solutions, use anhydrous solvents and store them under an inert atmosphere. Prepare solutions fresh for use whenever possible.

Analytical Methods for Stability Assessment

A robust analytical method is required to assess the purity of this compound and to quantify any degradation products. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose. However, care must be taken as the analytical conditions themselves can sometimes promote degradation.[12][13]

Experimental Protocol: Forced Degradation Study

A forced degradation study is an essential experiment to identify likely degradation products and establish a stability-indicating analytical method.

Objective: To intentionally degrade the boronic acid under controlled stress conditions (acidic, basic, oxidative, thermal, photolytic) to understand its degradation profile.

Methodology:

-

Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) to a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: To an aliquot of the stock solution, add 1N HCl. Heat at 60°C for 24 hours.

-

Basic Hydrolysis: To an aliquot of the stock solution, add 1N NaOH. Heat at 60°C for 24 hours.

-

Oxidative Degradation: To an aliquot of the stock solution, add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Thermal Degradation: Store an aliquot of the stock solution (in a sealed vial) at 80°C for 48 hours. Also, heat the solid compound at 80°C for 48 hours.

-

Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated UV light source (e.g., 254 nm) for 24 hours.

-

Control Sample: Keep an aliquot of the stock solution protected from light at 2-8°C.

-

Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable reverse-phase HPLC-UV method.

Caption: Workflow for a forced degradation study of the boronic acid.

HPLC Method Considerations

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is typical. The use of acidic modifiers like formic acid is common but should be evaluated carefully, as low pH can promote protodeboronation.

-

Detection: UV detection is standard. A photodiode array (PDA) detector is useful for peak purity assessment. Mass spectrometry (MS) detection is invaluable for identifying the mass of degradation products.

-

On-column Stability: Boronic acids and their esters can sometimes show instability on the HPLC column itself.[12][13] It is crucial to evaluate peak shape and recovery to ensure the method is not contributing to degradation.

Conclusion

The chemical stability of this compound is a critical parameter that dictates its efficacy and shelf-life as a synthetic reagent. Its susceptibility to oxidative deboronation, dehydration to boroxine, and protodeboronation necessitates a rigorous approach to its storage and handling. By adhering to protocols that emphasize cold, dry, and inert conditions, researchers can significantly mitigate the risk of degradation. Furthermore, the implementation of validated stability-indicating analytical methods is paramount for ensuring the quality and purity of this vital building block, thereby underpinning the success of complex synthetic endeavors in drug development and materials science.

References

-

Thermo Fisher Scientific. (2020). Phenylboronic acid - SAFETY DATA SHEET. Link

-

Fisher Scientific. (n.d.). Phenylboronic acid - SAFETY DATA SHEET. Link

-

Carl Roth. (2024). 110140 - Phenylboronic acid - Safety Data Sheet. Link

-

Yuanli Bio. (2025). What are the storage conditions for Boric acid - 10B?. Link

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Fluorophenylboronic acid. Link

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone. Link

-

Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2019051118. Link

-

Lab Alley. (n.d.). How to Store Boric Acid. Link

-

Wikipedia. (n.d.). Boronic acid. Link

-

Sreedhara, A., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ACS Publications. Link

-

Eawag-BBD. (2008). Phenol Family Degradation Pathway Map. Link

-

Cignarella, G., et al. (2003). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Letters in Organic Chemistry, 1(1), 54-57. Link

-

Wikipedia. (n.d.). Phenylboronic acid. Link

-

Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Link

-

Defense Technical Information Center. (2011). Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. Link

-

PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Link

-

ResearchGate. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Link

-

Combi-Blocks, Inc. (2023). BB-6753 - Safety Data Sheet. Link

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Difluorophenylboronic acid. Link

-

National Institutes of Health. (2018). Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. Link

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Link

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET. Link

-

ResearchGate. (2025). Thermal decomposition of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one in nitrogen atmosphere-Non-isothermal condition. Link

-

ACS Publications. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Link

-

ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Link

-

ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Link

-

Synquest Labs. (n.d.). 3-Fluoro-4-(piperidin-1- ylcarbonyl)benzeneboronic acid - Safety Data Sheet. Link

-

MDPI. (n.d.). Luminescent Properties and Thermal Stability of [PPh4][Cu3I4] with a Unique Helical Structure. Link

-

ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Link

-

ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Link

-

PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Link

-

National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Link

-

Semantic Scholar. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Link

-

TCI Chemicals. (2025). SAFETY DATA SHEET - 2,6-Difluoro-4-hydroxybenzoic Acid. Link

-

ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Link

-

PubMed. (n.d.). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Link

Sources

- 1. pnas.org [pnas.org]

- 2. laballey.com [laballey.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.ca [fishersci.ca]

- 9. combi-blocks.com [combi-blocks.com]

- 10. zzylchem.com [zzylchem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. researchgate.net [researchgate.net]

- 13. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2,3-Difluoro-4-piperidinophenylboronic acid

Introduction

2,3-Difluoro-4-piperidinophenylboronic acid is a key building block in modern medicinal chemistry. Its unique structural features—a difluorinated phenyl ring, a piperidine moiety, and a versatile boronic acid group—make it an invaluable component in the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics. The fluorine atoms can enhance metabolic stability and binding affinity, while the piperidine group can improve solubility and provide a vector for further functionalization. The boronic acid functionality is a cornerstone of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds.[1][2][3][4][5][6]

This guide provides an in-depth, technically-grounded overview of a reliable synthetic route to this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and strategic considerations that inform the synthesis.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a two-step approach, starting from a commercially available fluorinated benzene derivative. The key transformations are a nucleophilic aromatic substitution (SNAr) to introduce the piperidine group, followed by a directed ortho-metalation (DoM) and borylation to install the boronic acid.

Caption: Retrosynthetic analysis of this compound.

This strategy is advantageous for several reasons:

-

Convergent Approach: It builds complexity in a controlled, stepwise manner.

-

Commercially Available Starting Materials: 1,2,3-Trifluorobenzene and piperidine are readily available, making the synthesis cost-effective and scalable.[7]

-

High Regioselectivity: The directed ortho-metalation is a powerful tool for achieving high regioselectivity in the borylation step, which might be challenging to achieve through other methods like electrophilic aromatic substitution on the electron-deficient difluorinated ring.

Detailed Synthetic Protocol

The synthesis is presented in two main stages, with detailed experimental procedures and explanations for the critical steps.

Part 1: Synthesis of 1-(2,3-Difluorophenyl)piperidine (Intermediate 1)

This step involves the nucleophilic aromatic substitution of a fluorine atom on 1,2,3-trifluorobenzene by piperidine.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Starting Material: 1,2,3-Trifluorobenzene is chosen as the starting material due to the activating effect of the fluorine atoms on the aromatic ring towards nucleophilic attack.[8]

-

Nucleophile: Piperidine is a strong secondary amine nucleophile.

-

Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is used to dissolve the reagents and facilitate the SNAr reaction.

-

Base: Potassium carbonate (K2CO3) is a mild base used to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

-

Temperature: Elevated temperature is required to overcome the activation energy of the reaction.

Experimental Protocol:

-

To a solution of 1,2,3-trifluorobenzene (1.0 eq) in DMSO, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2,3-difluorophenyl)piperidine as a pure compound.

Data for Intermediate 1:

| Parameter | Value |

| Molecular Formula | C11H13F2N |

| Molecular Weight | 197.23 g/mol |

| Appearance | Colorless to pale yellow oil |

| Expected 1H NMR | Shifts corresponding to aromatic and piperidine protons. |

| Expected 19F NMR | Two distinct fluorine signals. |

| Expected MS (EI) | m/z = 197 (M+) |

Part 2: Synthesis of this compound (Target Molecule)

This step utilizes the piperidine moiety as a directing group for ortho-lithiation, followed by quenching with a borate ester to form the boronic acid.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Directed Metalation Group: The piperidine nitrogen coordinates to the lithium of the organolithium reagent, directing deprotonation to the adjacent C-H bond (the 4-position of the phenyl ring). This is a highly efficient and regioselective process.[9][10][11]

-

Organolithium Reagent: n-Butyllithium (n-BuLi) is a strong base commonly used for lithiation of aromatic C-H bonds.

-

Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent for organolithium reactions as it is aprotic and can solvate the lithium cation.

-

Temperature: The reaction is carried out at -78 °C (dry ice/acetone bath) to prevent side reactions and decomposition of the organolithium intermediate.

-

Boron Electrophile: Triisopropyl borate (B(OiPr)3) is a common and effective electrophile for trapping aryllithium species to form boronate esters.

-

Hydrolysis: Acidic workup is necessary to hydrolyze the boronate ester to the final boronic acid.

Experimental Protocol:

-

Dissolve 1-(2,3-difluorophenyl)piperidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 eq, typically as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours to hydrolyze the boronate ester.

-

Adjust the pH to be slightly acidic (pH 5-6) with aqueous HCl or a suitable buffer.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or precipitation to yield this compound.

Data for Target Molecule:

| Parameter | Value |

| Molecular Formula | C11H14BF2NO2 |

| Molecular Weight | 241.04 g/mol |

| Appearance | White to off-white solid |

| Expected 1H NMR | Signals for aromatic and piperidine protons, and a broad singlet for the B(OH)2 protons. |

| Expected 11B NMR | A broad singlet characteristic of a boronic acid. |

| Expected 19F NMR | Two distinct fluorine signals. |

| Expected MS (ESI) | m/z = 242.1 (M+H)+ |

Overall Synthetic Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Safety and Handling Considerations

-

1,2,3-Trifluorobenzene: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

-

Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

-

n-Butyllithium: Pyrophoric liquid (ignites spontaneously in air). Reacts violently with water. Causes severe skin burns and eye damage. Must be handled under an inert atmosphere using appropriate techniques.

-

Triisopropyl borate: Flammable liquid and vapor. Causes serious eye irritation.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Conclusion

The synthesis of this compound presented in this guide is a robust and reliable method that leverages fundamental principles of modern organic chemistry. By understanding the rationale behind each step, from the choice of reagents to the specific reaction conditions, researchers can confidently and safely produce this valuable building block for their drug discovery and development programs.

References

- CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents.

-

Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents.

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents.

- EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof - Google Patents.

-

4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide - MDPI. Available at: [Link]

-

1,2,3-Trifluorobenzene | C6H3F3 | CID 15147 - PubChem. Available at: [Link]

-

Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. Available at: [Link]

-

Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC. Available at: [Link]

-

First synthetic route to pyrazole 3. Conditions: (a)... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Generation of lithiated 1‐(3‐bromobenzyl) piperidine (2) followed by... - ResearchGate. Available at: [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. Available at: [Link]

-

Ligand Postsynthetic Functionalization with Fluorinated Boranes and Implications in Hydrogenation Catalysis - PMC - NIH. Available at: [Link]

-

(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. Available at: [Link]

-

Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC - NIH. Available at: [Link]

-

Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer - PMC. Available at: [Link]

-

Dynamics of catalytic resolution of 2-lithio-N-Boc-piperidine by ligand exchange - PubMed. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]

-

The synthesis and crystal structure of unsubstituted 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) | Request PDF - ResearchGate. Available at: [Link]

-

Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - MDPI. Available at: [Link]

-

Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed. Available at: [Link]

-

Conformation-activity study of 4-phenylpiperidine analgesics - PubMed - NIH. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

-

REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Available at: [Link]

Sources

- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholarship.claremont.edu [scholarship.claremont.edu]

- 5. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 1,2,3-Trifluorobenzene | C6H3F3 | CID 15147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. Dynamics of catalytic resolution of 2-lithio-N-Boc-piperidine by ligand exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

commercial suppliers of 2,3-Difluoro-4-piperidinophenylboronic acid

An In-depth Technical Guide to the Procurement and Application of 2,3-Difluoro-4-piperidinophenylboronic Acid for Advanced Drug Discovery

Authored by: A Senior Application Scientist

Introduction

This compound represents a class of highly functionalized building blocks pivotal in contemporary medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. The piperidine moiety, a common scaffold in numerous pharmaceuticals, often imparts favorable pharmacokinetic properties. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

This guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the commercial landscape, procurement strategies, and synthetic applications of this compound. We will delve into the nuances of sourcing this specialized reagent, including custom synthesis considerations, and provide detailed protocols for its effective utilization in synthetic workflows.

Commercial Availability and Procurement Strategy

For researchers requiring this specific molecule, the primary route of acquisition will be through a custom synthesis service offered by specialized chemical manufacturing organizations (CMOs) and contract research organizations (CROs).

Leading Custom Synthesis Providers

Several reputable companies specialize in the custom synthesis of complex organic molecules and are well-equipped to handle requests for compounds like this compound. When approaching these vendors, it is crucial to provide a clear and unambiguous representation of the target molecule, including its chemical structure and, if available, its CAS number.

Table 1: Prominent Custom Synthesis Specialists

| Vendor | Key Strengths | Contact for Quotation |

| WuXi AppTec | Integrated drug discovery and development services, extensive experience in custom synthesis of complex molecules. | |

| Pharmaron | Global R&D service provider with a strong focus on chemistry services, including custom synthesis and scale-up. | [Link] |

| Enamine | World's largest supplier of building blocks, with a robust custom synthesis division capable of producing novel compounds. | |

| FCH Group | Specializes in the custom synthesis of a wide range of organic compounds, including boronic acids and fluorine-containing molecules. | [Link] |

Workflow for Procuring a Custom-Synthesized Reagent

The process of obtaining a quotation and initiating a custom synthesis project typically follows a well-defined workflow. Understanding this process is key to efficient project management and timely delivery of the desired compound.

Caption: Workflow for procuring a custom-synthesized chemical reagent.

Synthetic Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in drug discovery lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of C-C bonds.

Illustrative Protocol: Coupling with a Heteroaryl Halide

The following protocol is a generalized yet robust starting point for the coupling of this compound with a heteroaryl bromide. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Heteroaryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

1,4-Dioxane/Water (4:1 mixture)

-

Nitrogen or Argon source

Step-by-Step Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the heteroaryl bromide, this compound, and potassium phosphate.

-

Catalyst and Ligand: In a separate vial, pre-mix the palladium(II) acetate and SPhos. Add this catalyst/ligand mixture to the reaction flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Reaction: Place the flask in a pre-heated oil bath at 80-100 °C and stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Mechanistic Rationale for Component Selection

-

Palladium Catalyst (Pd(OAc)₂): A common and effective palladium(0) precursor.

-

SPhos Ligand: A bulky, electron-rich phosphine ligand that facilitates the oxidative addition of the aryl halide to the palladium center and promotes the reductive elimination to form the final product.

-

Base (K₃PO₄): Activates the boronic acid for transmetalation to the palladium center. It is a moderately strong base suitable for a wide range of substrates.

-

Solvent System (Dioxane/Water): The aqueous component is crucial for the dissolution of the base and for facilitating the transmetalation step. Dioxane provides a suitable medium for dissolving the organic reactants.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

The 2,3-difluoro-4-piperidino substitution pattern on a phenylboronic acid is a strategic design element in modern drug discovery.

-

Fluorine Substitution: The ortho and meta difluoro substitution can significantly alter the electronics of the phenyl ring, influencing pKa and potentially improving metabolic stability by blocking sites of oxidative metabolism.

-

Piperidine Moiety: This saturated heterocycle is a well-established "priviledged scaffold" in medicinal chemistry. It can improve aqueous solubility, act as a handle for further functionalization, and engage in key binding interactions with biological targets.

The combination of these features makes this compound a valuable building block for the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents where fine-tuning of physicochemical properties is paramount.

Conclusion

While this compound is not a readily available, off-the-shelf reagent, its strategic importance in medicinal chemistry warrants consideration for custom synthesis. By partnering with a reputable custom synthesis provider, researchers can gain access to this and other novel building blocks, enabling the exploration of new chemical space and the development of next-generation therapeutics. The robust and versatile nature of the Suzuki-Miyaura cross-coupling reaction provides a reliable method for incorporating this valuable moiety into lead compounds, underscoring the critical interplay between synthetic chemistry and drug discovery.

References

The Fluorine Factor: A Technical Guide to Modulating Boronic Acid Reactivity

Introduction: Beyond a Simple Halogen Swap

Boronic acids and their derivatives have become indispensable reagents in modern organic synthesis, materials science, and medicinal chemistry.[1][2] Their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of biaryl systems.[1][3] However, the reactivity and properties of a boronic acid are not solely dictated by the boron moiety. The substituents on the accompanying organic framework play a crucial role in fine-tuning its behavior. Among these, fluorine stands out for its profound and often nuanced influence.

This technical guide moves beyond a cursory acknowledgment of fluorine's electronegativity to provide a deep dive into the multifaceted roles it plays in modulating boronic acid reactivity. For researchers, scientists, and drug development professionals, understanding these effects is paramount for rational ligand design, reaction optimization, and the development of novel chemical entities with tailored properties. We will explore the intricate interplay of electronic and structural effects, the causal relationships behind experimental observations, and provide practical insights into leveraging fluorine to achieve desired chemical outcomes.

The Electronic Tug-of-War: Fluorine's Influence on Acidity and Lewis Character

The introduction of fluorine atoms onto the aryl ring of a phenylboronic acid initiates a delicate electronic tug-of-war, fundamentally altering the properties of the boronic acid group. This is primarily governed by two opposing forces: the inductive effect and the resonance effect.

Inductive Effect (σ-withdrawal): Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework.[4] This effect decreases the electron density on the boron atom, thereby increasing its Lewis acidity. A more Lewis acidic boron center is more electrophilic and can interact more readily with nucleophiles.

Resonance Effect (π-donation): Conversely, the lone pairs on the fluorine atom can participate in resonance, donating electron density to the aromatic ring (+R effect). This effect is most pronounced when the fluorine is in the para position relative to the boronic acid group.

The net electronic effect of fluorine on the boronic acid is a composite of these two competing effects and is highly dependent on the position of the fluorine substituent(s).

-

Ortho Position: At the ortho position, the inductive effect is dominant. Furthermore, the proximity of the fluorine atom can lead to the formation of an intramolecular hydrogen bond with the hydroxyl group of the boronic acid (B-O-H···F).[1][5] This interaction can further enhance the acidity of the boronic acid.[1] However, this hydrogen bond is generally weak and may not significantly impact the crystal structure.[1][5] The presence of a second ortho-fluoro substituent does not typically result in a second hydrogen bond.[1]

-

Meta Position: In the meta position, the resonance effect is significantly weaker, allowing the strong inductive effect to dominate.[1] This leads to a substantial increase in the acidity of the boronic acid compared to the unsubstituted analogue.[1]

-

Para Position: At the para position, the inductive and resonance effects are of comparable magnitude and act in opposition, leading to a partial cancellation.[1] Consequently, a para-fluoro substituent has the smallest impact on increasing the acidity of phenylboronic acid among the three positions.[1]

This positional dependence directly translates to a modulation of the boronic acid's pKa. The pKa of unsubstituted phenylboronic acid is approximately 8.86.[1] Fluorination generally lowers this value, indicating an increase in acidity. The range of pKa values for fluorinated phenylboronic acids can span from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid.[1]

Structural Implications of Fluorination

The introduction of fluorine can also lead to significant changes in the solid-state structure of boronic acids. Most fluoro-substituted phenylboronic acids form dimeric structures through hydrogen bonding between the boronic acid hydroxyl groups.[5] The overall crystal packing is then influenced by weaker intermolecular interactions.

In some cases, the electrostatic effects of multiple fluorine atoms can disrupt typical packing motifs like π-stacking, leading to altered molecular arrangements.[6] For instance, fluorination of a tetracene core can disrupt the π-stacking of dimers due to electrostatic repulsion.[6]

Fluorinated Boronic Acids in Action: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the electronic nature of the boronic acid is a critical parameter for its success.[1][3] The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often the rate-determining step.

The increased Lewis acidity of fluorinated arylboronic acids can, in principle, facilitate the formation of the key boronate intermediate, which is believed to be the active species in the transmetalation process. However, the overall effect on the reaction rate and yield can be complex and is influenced by the specific reaction conditions, including the base and solvent used. For instance, highly fluorinated arylboronic esters have been successfully employed in Suzuki-Miyaura couplings in the presence of cesium fluoride.[7]

Applications in Drug Discovery and PET Imaging

The unique properties imparted by fluorine make fluorinated boronic acids highly valuable in medicinal chemistry and drug discovery.[8] Fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity of a drug candidate.[8] A prominent example is Tavaborole, a fluorinated benzoxaborole used as an antifungal agent.[1]

Furthermore, the development of methods for the late-stage fluorination of boronic acids has significant implications for Positron Emission Tomography (PET) imaging.[4] Copper-mediated radiofluorination of aryl- and vinylboronic acids with K¹⁸F allows for the efficient synthesis of ¹⁸F-labeled PET tracers.[4] This enables the in vivo tracking of drug molecules and the study of biological processes.[4]

Experimental Protocols

Protocol 1: Copper-Mediated Radiofluorination of an Arylboronic Acid

This protocol is adapted from a method for the synthesis of ¹⁸F-labeled arenes.[4]

Materials:

-

Arylboronic acid

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Pyridine

-

Dimethylformamide (DMF)

-

[¹⁸F]Fluoride (as K¹⁸F)

-

QMA cartridge

-

Pyridinium p-toluenesulfonate (PPTS) solution

-

HPLC for purification

Procedure:

-

Elute the [¹⁸F]Fluoride from the QMA cartridge using a solution of PPTS.

-

Azeotropically dry the eluted [¹⁸F]Fluoride.

-

In a reaction vial, combine the dried [¹⁸F]Fluoride with Cu(OTf)₂, the arylboronic acid, and pyridine in DMF.

-

Heat the reaction mixture at 110 °C for 20 minutes.

-

Monitor the reaction progress using radio-TLC and radio-HPLC.

-

Purify the desired ¹⁸F-labeled product using HPLC.

Causality: The copper catalyst is essential for mediating the nucleophilic fluorination of the boronic acid. Pyridine acts as a ligand and base, and its presence is crucial for the reaction, though stronger bases can inhibit the process.[4] DMF serves as a suitable polar aprotic solvent for the reaction.

Protocol 2: Electrophilic Fluorination using Acetyl Hypofluorite

This protocol describes the fluorination of an electron-rich aryl boronic acid using acetyl hypofluorite (AcOF).

Materials:

-

Electron-rich aryl boronic acid

-

Acetyl hypofluorite (AcOF) solution (prepared from diluted fluorine gas)

-

Suitable solvent (e.g., chloroform)

Procedure:

-

Dissolve the aryl boronic acid in the chosen solvent in a reaction vessel.

-

Cool the solution to the desired reaction temperature (e.g., -78 °C).

-

Slowly add the pre-prepared AcOF solution to the reaction mixture.

-

Allow the reaction to proceed for the required time, monitoring by TLC or GC-MS.

-

Quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).

-

Extract the product and purify by column chromatography.

Causality: Acetyl hypofluorite is a powerful electrophilic fluorinating agent. The reaction proceeds via an ipso-substitution mechanism, where the fluorine atom replaces the boronic acid group. For electron-rich aryl boronic acids, this substitution is generally fast and high-yielding. The mechanism is thought to involve the complexation of the acetate moiety of AcOF with the boron atom, which facilitates the fluorine transfer.

Quantitative Data Summary

| Compound | pKa | Reference |

| Phenylboronic acid | 8.86 | [1] |

| 4-Fluorophenylboronic acid | 8.77 | [1] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [1] |

| Unsubstituted Benzoxaborole | 7.39 | [1] |

Conclusion and Future Outlook

The strategic incorporation of fluorine provides a powerful tool for modulating the reactivity and properties of boronic acids. By understanding the interplay of inductive and resonance effects, researchers can rationally design boronic acids with tailored acidity, stability, and reactivity for a wide range of applications. From optimizing catalysts for cross-coupling reactions to developing next-generation pharmaceuticals and PET imaging agents, the "fluorine factor" will undoubtedly continue to be a key consideration in the ever-evolving landscape of boronic acid chemistry. Future research will likely focus on developing even more sophisticated fluorinated boronic acid reagents and novel fluorination methodologies to further expand the synthetic toolbox.

References

-

Kubiak, J., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. [Link]

-

Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. [Link]

-

Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. [Link]

-

Le Guével, R., et al. (2020). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. National Institutes of Health. [Link]

-

Zhu, L., et al. (2010). Fluoride protects boronic acids in the copper(i)-mediated click reaction. RSC Publishing. [Link]

-

Häring, M., et al. (2022). Synthesis and Crystal Engineering of Fluorinated Rubrenes. The Journal of Organic Chemistry. [Link]

-

Cha, S., et al. (2010). Effects of Boronic Acid on the Fluoride-Selective Chemosignaling Behavior of a Merocyanine Dye. ResearchGate. [Link]

-

Kubiak, J., et al. (2022). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. [Link]

-

Morin, S., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

-

Jelfs, S., et al. (2005). Lewis Acidities and Hydride, Fluoride, and X− Affinities of the BH3−nXn Compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from Coupled Cluster Theory. Inorganic Chemistry. [Link]

-

Vints, I., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

Morin, S., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]

-

Adamczyk-Woźniak, A., et al. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC. [Link]

-

Zhang, J., et al. (2023). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Younker, J. M., et al. (2021). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. [Link]

-

Costa, P. J., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]

-

Zhang, J., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Authorea. [Link]

-

Mück-Lichtenfeld, C., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]

-

LibreTexts. (2022). 14.4: Lewis Acid-Base Complexes and Molecular Orbitals. Chemistry LibreTexts. [Link]

-

Dilman, A. D., & Levin, V. V. (2018). Recent Advances in the Construction of Fluorinated Organoboron Compounds. PMC. [Link]

-

Yamamoto, T., et al. (2000). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. [Link]

-

Metbach, L., et al. (2020). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Semantic Scholar. [Link]

-

Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

-

Dilman, A. D., & Levin, V. V. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au. [Link]

-

Campbell, M. G., & Ritter, T. (2015). Metal-free electrophilic fluorination of alkyl trifluoroborates and boronic acids. ResearchGate. [Link]

-

Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Metbach, L., et al. (2020). pKa values for boronic acids 1-7. ResearchGate. [Link]

-

Ample Organics. (n.d.). The Role of 4-Fluorobenzeneboronic Acid in Advanced Materials. Ample Organics. [Link]

-

Kubiak, J., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

Sources

- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

The Strategic Advantage of Fluorinated Boronic Acids in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the quest for molecules with enhanced potency, selectivity, and pharmacokinetic profiles is perpetual. Among the vast arsenal of chemical motifs, fluorinated boronic acids have emerged as a uniquely powerful class of compounds. This guide delves into the core principles governing the application of fluorinated boronic acids in drug design. We will explore the synergistic interplay between the fluorine atom and the boronic acid moiety, dissect the key physicochemical properties this combination imparts, and provide actionable insights into their synthesis and application. By explaining the causality behind experimental choices and grounding claims in robust scientific literature, this document serves as a comprehensive resource for professionals seeking to leverage these remarkable molecules in their drug discovery programs.

The Power of Two: Why Fluorine and Boronic Acids are a Medicinal Chemistry Dream Team

The strategic value of fluorinated boronic acids stems from the complementary and often synergistic contributions of each component. Historically, the incorporation of boron-containing compounds in medicine was met with caution due to perceived toxicity.[1] However, the approval and success of drugs like the proteasome inhibitor Bortezomib have demystified their use, highlighting the vast potential of boronic acids.[1][2]

The Role of Fluorine: More Than Just a Halogen

Fluorine is the most electronegative element, and its introduction into a drug candidate is a well-established strategy to modulate a variety of molecular properties.[3][4] Its influence extends far beyond simple steric effects:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can effectively block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[5][6]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups, altering the ionization state of the molecule at physiological pH.[3] This is a critical parameter for controlling solubility, cell permeability, and target binding.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole, hydrogen bonding, and multipolar C–F···C=O interactions, which can lead to a significant increase in binding potency.[5][7]

-

Conformational Control: Strategic fluorination can influence the conformational preferences of a molecule, "pre-organizing" it into the bioactive conformation required for target engagement.[3]

The Boronic Acid Moiety: A Versatile Pharmacophore

Boronic acids [RB(OH)2] and their derivatives are not merely synthetic handles; they are potent pharmacophores in their own right.[8] Their utility is rooted in the unique electronic nature of the boron atom:

-

Enzyme Inhibition: The boron atom in a boronic acid is Lewis acidic and can readily accept a lone pair of electrons from a nucleophilic residue (like the hydroxyl group of a serine) in an enzyme's active site. This allows it to form a stable, tetrahedral boronate complex that mimics the transition state of the enzymatic reaction, leading to potent and often reversible covalent inhibition.[9]

-

Reversible Covalency: Unlike many reactive electrophiles that form irreversible bonds, the boronic acid-enzyme interaction is typically reversible. This "tunable" reactivity is highly desirable, as it can lead to prolonged target engagement while minimizing the risk of off-target toxicities associated with permanent protein modification.

-

Saccharide Sensing: The ability of boronic acids to form reversible covalent bonds with diols makes them excellent sensors for biologically important sugars.[9]

When combined, these two motifs create a powerful synergy. Fluorination enhances the Lewis acidity of the boronic acid, making it a more potent inhibitor, while also improving the drug-like properties of the overall molecule.[8][10][11]

Physicochemical Properties: The Impact of Fluorination

The introduction of fluorine onto an arylboronic acid has profound and predictable effects on its key physicochemical properties. Understanding these effects is crucial for rational drug design.

Acidity (pKa)

One of the most significant consequences of fluorination is the enhancement of the boronic acid's Lewis acidity.[8][10] The electron-withdrawing fluorine atoms pull electron density away from the boron center, making it more electrophilic and thus a stronger Lewis acid. This translates to a lower pKa value.

This increased acidity is critical for biological activity. A lower pKa means that at physiological pH (~7.4), a greater proportion of the boronic acid will exist in the more reactive, anionic tetrahedral boronate form, which is often the species responsible for engaging with the target enzyme.[12]

Table 1: Effect of Fluorine Substitution on the pKa of Phenylboronic Acid

| Compound | pKa Value | Rationale for Acidity Change |

| Phenylboronic Acid | ~8.8 | Baseline acidity. |

| 4-Fluorophenylboronic Acid | ~8.77[13] | Minimal inductive effect from the para position. |

| 3-Fluorophenylboronic Acid | ~8.3 | Moderate inductive electron withdrawal. |

| 2-Fluorophenylboronic Acid | ~7.9 | Strong inductive effect from the ortho position. |

| 2,3,4,6-Tetrafluorophenylboronic Acid | ~6.17[13] | Cumulative and potent inductive effect from multiple fluorine atoms significantly increases acidity. |

Note: pKa values are approximate and can vary with experimental conditions.

Lipophilicity and Permeability

Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom is only slightly more lipophilic than a hydrogen atom, highly fluorinated groups like trifluoromethyl (CF3) can significantly increase lipophilicity.[4] This property can be exploited to enhance a drug's ability to cross cell membranes and penetrate tissues, including the central nervous system (CNS).[5][6] For example, the incorporation of a para-trifluoromethyl group into fluoxetine was key to increasing its lipophilicity and CNS penetration.[5]

Stability Considerations

While generally stable, fluorinated arylboronic acids can be susceptible to protodeboronation, especially under basic conditions.[8] This hydrolytic cleavage of the C-B bond is a critical liability to assess during drug development. The stability can be influenced by the substitution pattern and the choice of protecting group. Pinacol boronic esters, for instance, often display enhanced stability at high pH compared to the free boronic acids.[8]

Synthesis of Fluorinated Boronic Acids: A Practical Overview

The synthesis of fluorinated boronic acids is accessible through several well-established methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

From Aryl Halides: The Workhorse Methods

The most common approach begins with a readily available fluoro-substituted aryl halide.

-

Halogen-Metal Exchange followed by Borylation: This classic method involves treating a fluoro-aryl bromide or iodide with an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures to form an aryllithium species.[14] This nucleophile is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid.

-

Palladium-Catalyzed Miyaura Borylation: This is arguably the most versatile and widely used method. It involves the cross-coupling of a fluoro-aryl halide with a boron-containing reagent, typically bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst and a base.[15] This reaction exhibits excellent functional group tolerance, making it ideal for late-stage functionalization in complex molecule synthesis.

Protocol: Palladium-Catalyzed Synthesis of 4-Fluoro-3-methylphenylboronic Acid Pinacol Ester

This protocol describes a typical Miyaura borylation reaction, a cornerstone for accessing fluorinated boronic acid derivatives.

Materials & Equipment:

-

4-Bromo-1-fluoro-2-methylbenzene

-

Bis(pinacolato)diboron (B2pin2)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH2Cl2 (Pd(dppf)Cl2·CH2Cl2)

-

Potassium Acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 4-bromo-1-fluoro-2-methylbenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl2·CH2Cl2 (0.03 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

-

Degassing (Causality): This step is critical. The reaction mixture is degassed to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and lead to side reactions, lowering the yield. This is typically achieved by three cycles of vacuum/backfill with the inert gas.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to afford the pure fluorinated boronic ester.

-

Hydrolysis (Optional): If the free boronic acid is required, the pinacol ester can be hydrolyzed. A common method is transesterification with a phase-transfer catalyst and an excess of a diol that forms a water-soluble boronate ester, or by careful hydrolysis under acidic conditions.

Applications in Medicinal Chemistry: Case Studies and Mechanisms

Fluorinated boronic acids are employed across a wide range of therapeutic areas, primarily as enzyme inhibitors.[8][9] Their applications span oncology, infectious diseases, and inflammation.[1][8]

Serine Protease Inhibition

Many vital physiological processes are regulated by serine proteases, making them attractive drug targets. The boronic acid moiety is an excellent transition-state analog for the tetrahedral intermediate formed during peptide bond hydrolysis by these enzymes.